メベニル

概要

説明

N-Heterocyclic carbenes (NHCs) and related complexes have gained significant attention due to their unique properties and applications in catalysis, material science, and beyond. These compounds are known for their stable yet reactive nature, making them valuable in various chemical transformations and as ligands in metal complexes.

Synthesis Analysis

The synthesis of NHCs and related carbene complexes often involves the deprotonation of N-heterocyclic precursors or the reaction of specific organometallic compounds with NHC ligands. For example, mesoionic carbenes, a subclass of NHCs, are synthesized through strategies that involve metalation, showcasing their adaptability in forming complexes with transition metals (Ángela Vivancos, C. Segarra, M. Albrecht, 2018).

Molecular Structure Analysis

The molecular structure of carbene complexes is often characterized by X-ray crystallography, revealing their unique geometries and bonding patterns. For instance, the linear geometry and significant magnetic anisotropy observed in certain nickel(I) bis-N-heterocyclic carbene complexes highlight the diverse structural possibilities within this class of compounds (Rebecca C. Poulten et al., 2013).

Chemical Reactions and Properties

Carbene complexes are known for their reactivity and ability to catalyze various chemical reactions. Mesoionic carbenes, in particular, demonstrate high activity in oxidation, hydrogen transfer reactions, and cyclizations. Their unique dipolar structure and donor properties make them versatile catalysts in metal-mediated processes (Gregorio Guisado‐Barrios, Michèle Soleilhavoup, G. Bertrand, 2018).

Physical Properties Analysis

The physical properties of NHCs and their complexes, such as solubility, melting points, and stability, are influenced by their molecular structure and substituents. The enhanced stability of mesoionic carbenes, for example, allows them to be stored for extended periods, which is advantageous for their practical application in chemistry (Gregorio Guisado‐Barrios, Michèle Soleilhavoup, G. Bertrand, 2018).

Chemical Properties Analysis

The chemical properties of carbene complexes, including their reactivity with various substrates, ability to act as ligands, and participation in catalytic cycles, are central to their utility in synthetic chemistry. Theoretical and experimental studies on carbene transformations reveal insights into their mechanisms of action and potential applications in organic synthesis (X. Qi, Y. Lan, 2021).

科学的研究の応用

農薬用殺菌剤

メベニルは、特に農業における真菌性害虫に対して効果的な殺菌剤として特定されています 。ベンザニリド系殺菌剤に属し、さまざまな作物の担子菌類が原因で発生する病気を防除する効果が実証されています。その作用機序は、真菌の代謝における重要なプロセスを阻害することで、真菌病原体の増殖と繁殖を防ぐことです。

植物保護のための抗真菌剤

抗真菌剤として、メベニルは植物を真菌感染から保護するために使用されます 。葉に直接散布したり、土壌処理剤として使用したりして、幅広い真菌病から保護し、農産物の健康と生産性を確保します。

関連化合物との比較研究

メベニルは、新しい殺菌剤の有効性と安全性を比較する研究における基準化合物として役立っています 。その特性は、メベニルよりも強い活性とより低い植物毒性を持つことがわかったメプロニルなどの新しい化合物に対してしばしばベンチマークされます。

殺菌作用機序に関する研究

この化合物は、殺菌作用のメカニズムを理解するための研究に使用されています 。メベニルに関する研究により、真菌の代謝経路に対する殺菌剤の影響、例えば菌糸におけるグルコース酸化の阻害など、より効果的な抗真菌治療法の開発にとって重要な知見が得られています。

環境影響評価

メベニルは、その環境運命と影響に関して研究されています 。この分野における研究は、環境におけるその分解、生物蓄積の可能性、および非標的生物への影響に焦点を当てており、規制遵守と環境保護に不可欠です。

全身性殺菌剤の開発

また、植物系に吸収され、転流される全身性殺菌剤の開発にも使用されています 。この用途は、植物の内部組織に感染する病原体に対する持続的な保護を提供する上で重要です。

作用機序研究

メベニルは、同様の殺菌性化合物の作用機序を理解することを目的とした研究において重要な役割を果たしています 。メベニルと関連物質が真菌の増殖をどのように阻害するかを調べることで、研究者は標的指向的な作用を持ち、耐性の発達を抑制した殺菌剤を設計することができます。

アナログの合成

最後に、メベニルは、より優れた特性を持つ可能性のあるアナログの合成の出発点として使用されています 。その化学構造を変更することで、科学者は殺菌活性を高め、毒性を低減し、環境特性を改善することを目指しています。

将来の方向性

作用機序

Target of Action

Mebenil, also known as 2-Methyl-N-phenylbenzamide, is primarily used as a fungicide . Its primary targets are various pathogens on cereals and seed potatoes . .

Mode of Action

As a fungicide, it likely interacts with specific proteins or enzymes within the fungal cells, disrupting their normal function and leading to cell death . .

Result of Action

The primary result of Mebenil’s action is the control of fungal pathogens on cereals and seed potatoes . By inhibiting the growth and reproduction of these fungi, Mebenil helps to prevent crop damage and loss.

特性

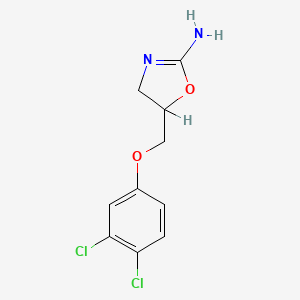

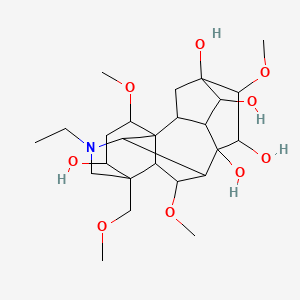

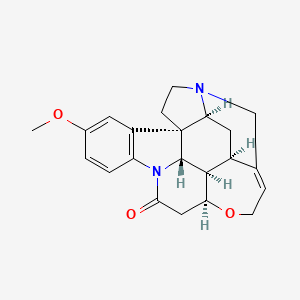

IUPAC Name |

2-methyl-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-11-7-5-6-10-13(11)14(16)15-12-8-3-2-4-9-12/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNCVTCEYXDDIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042116 | |

| Record name | Mebenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7055-03-0 | |

| Record name | Mebenil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7055-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebenil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007055030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mebenil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mebenil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mebenil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mebenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mebenil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEBENIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8MA40FMWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Mebenil as a fungicide?

A1: Mebenil inhibits the succinate dehydrogenase complex (Complex II) within the mitochondrial electron transport chain of susceptible fungi. [] This disruption of cellular respiration effectively halts fungal growth. Interestingly, Mebenil demonstrates greater potency against Complex II in Rhizoctonia solani compared to other toluanilide fungicides like Mepronil. []

Q2: Does Mebenil's antifungal activity extend beyond Basidiomycetes?

A2: Research suggests that Mebenil's antifungal activity is primarily focused on Basidiomycetes. Studies have not observed significant inhibition of mycelial growth or Complex II activity in fungi outside this class. [] This specificity is a key factor in its application as a fungicide.

Q3: Are there concerns regarding Mebenil's toxicity to mammals?

A3: Mebenil exhibits low toxicity in mammals. [] This selectivity is likely due to differences in the sensitivity of Complex II between fungal and mammalian cells. For instance, Mebenil does not affect Complex II activity in rat liver mitochondria, highlighting its targeted action. []

Q4: How is Mebenil metabolized in mammals?

A4: Studies in rats, rabbits, and guinea pigs reveal that Mebenil is primarily metabolized into 4′-hydroxy-o-toluanilide. [] This metabolite is found both in its free form and conjugated with glucuronide and sulphate groups. Additionally, trace amounts of aniline indicate that the amide bond in Mebenil undergoes hydrolysis in vivo. []

Q5: What is the impact of different substituents on the phenyl rings of Mebenil on its antifungal activity?

A5: Research into the structure-activity relationship (SAR) of Mebenil and related compounds reveals that the presence and position of substituents on the phenyl rings significantly influence antifungal activity. For instance, introducing an isopropoxy group at the 3' position of the aniline ring led to the development of Flutolanil, a more potent fungicide against Rhizoctonia solani. [] Conversely, compounds with substitutions at the 2' or 4' position of the aniline ring exhibited reduced activity compared to the unsubstituted or 3'-substituted counterparts. []

Q6: What is the role of the methyl group at the 2-position of the benzoyl ring in Mebenil's activity?

A6: The methyl group at the 2-position of the benzoyl ring in Mebenil appears to be crucial for its antifungal activity. Studies indicate that the steric effect of this group may be key to its interaction with the target site. []

Q7: Is Mebenil susceptible to degradation by ultraviolet (UV) light?

A7: While Mebenil exhibits greater photostability compared to fungicides like Carboxin and Furcarbanil, it does undergo some degradation when exposed to sunlight. [] Approximately 53% of Mebenil's fungicidal activity is lost after 80 hours of exposure to sunlight. [] This suggests that its efficacy might be reduced under prolonged sunlight exposure.

Q8: What is the molecular formula and weight of Mebenil?

A8: The molecular formula for Mebenil is C14H13NO, and its molecular weight is 211.26 g/mol.

Q9: Are there crystallographic studies on Mebenil and related compounds?

A9: Yes, several studies have investigated the crystal structures of Mebenil and its derivatives using X-ray diffraction. These studies provide insights into the molecule's conformation, bond parameters, and intermolecular interactions in the solid state. [, , , ] For example, in Mebenil, the N-H and C=O bonds adopt a trans conformation, and the molecule forms chains via N—H⋯O hydrogen bonds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-3-methyl-1-phenyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1215551.png)

![2,2,2-Trifluoro-N-(6-oxo-6H-dibenzo[b,d]pyran-2-yl)acetamide](/img/structure/B1215557.png)

![(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[2-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1215565.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R)-5-(7,8-dimethyl-2,4,6-trioxo-1H-benzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B1215566.png)